molecular formula C20H32O8Th B1615578 Thorium,4-pentanedionato)- CAS No. 17499-48-8

Thorium,4-pentanedionato)-

Cat. No.: B1615578
CAS No.: 17499-48-8
M. Wt: 632.5 g/mol
InChI Key: VVBOUCNPIOFXGS-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tetrakis(2,4-pentanedionato)thorium(IV) typically involves the reaction of thorium salts with acetylacetone (2,4-pentanedione) in the presence of a base. The base facilitates the deprotonation of acetylacetone, forming the acetylacetonate anion, which then coordinates to the thorium ion . The reaction can be represented as follows:

Th4++4acacHTh(acac)4+4H+Th^{4+} + 4 \, \text{acacH} \rightarrow Th(\text{acac})_4 + 4 \, H^+ Th4++4acacH→Th(acac)4​+4H+

where ( \text{acacH} ) is acetylacetone and ( \text{acac} ) is the acetylacetonate anion.

Industrial Production Methods

Industrial production of thorium acetylacetonates involves similar principles but on a larger scale. The process typically uses thorium nitrate or thorium chloride as the thorium source and acetylacetone as the ligand. The reaction is carried out in an organic solvent, such as ethanol, under controlled temperature and pH conditions to ensure complete complexation and high yield .

Chemical Reactions Analysis

Types of Reactions

Tetrakis(2,4-pentanedionato)thorium(IV) undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions with tetrakis(2,4-pentanedionato)thorium(IV) include bases (e.g., ammonia, carbonate), organic solvents (e.g., ethanol, dimethyl sulfoxide), and other ligands that can replace acetylacetonate .

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, ligand exchange reactions can produce new thorium complexes with different ligands, while redox reactions can alter the oxidation state of thorium .

Scientific Research Applications

Chemistry

In chemistry, tetrakis(2,4-pentanedionato)thorium(IV) is used as a precursor for the synthesis of other thorium complexes. Its stability and solubility in organic solvents make it a valuable reagent for various coordination chemistry studies .

Biology and Medicine

Thorium compounds, including tetrakis(2,4-pentanedionato)thorium(IV), are being researched for their potential use in cancer treatment. Thorium-227, a radioisotope of thorium, is used in targeted alpha therapy (TAT) to deliver lethal doses of radiation to cancer cells while minimizing damage to surrounding healthy tissue .

Industry

In industry, thorium acetylacetonates are used in the production of high-temperature ceramics and as catalysts in polymerization reactions.

Mechanism of Action

The mechanism of action of tetrakis(2,4-pentanedionato)thorium(IV) in its various applications involves the coordination of the acetylacetonate ligands to the thorium center, which stabilizes the complex and allows it to participate in further chemical reactions. In targeted alpha therapy, the thorium-227 isotope decays, emitting alpha particles that destroy cancer cells .

Comparison with Similar Compounds

Similar Compounds

  • Tetrakis(2,4-pentanedionato)zirconium(IV)
  • Tetrakis(2,4-pentanedionato)hafnium(IV)
  • Tetrakis(2,4-pentanedionato)uranium(IV)

Uniqueness

Tetrakis(2,4-pentanedionato)thorium(IV) is unique due to the specific properties of thorium, such as its ability to form stable complexes and its radioactivity. Compared to zirconium and hafnium analogs, thorium complexes exhibit different reactivity and stability profiles due to the larger ionic radius and different electronic configuration of thorium .

Properties

IUPAC Name

pentane-2,4-dione;thorium
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/4C5H8O2.Th/c4*1-4(6)3-5(2)7;/h4*3H2,1-2H3;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVBOUCNPIOFXGS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CC(=O)C.CC(=O)CC(=O)C.CC(=O)CC(=O)C.CC(=O)CC(=O)C.[Th]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H32O8Th
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

632.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17499-48-8
Record name Thorium acetylacetonate
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=52335
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Thorium acetylacetonate
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4658
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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